7α-Methoxycephalotin Monosodium Salt
Description
7α-Methoxycephalotin Monosodium Salt is a semi-synthetic cephalosporin antibiotic characterized by a methoxy group (-OCH₃) at the 7α position of the β-lactam ring. This structural modification enhances its resistance to β-lactamase enzymes, a common mechanism of bacterial resistance. The monosodium salt form improves aqueous solubility, facilitating intravenous or intramuscular administration. It is primarily used to treat infections caused by Gram-positive and some Gram-negative bacteria, particularly in cases where penicillin-resistant strains are involved. Its pharmacokinetic profile includes moderate protein binding and renal excretion, necessitating dose adjustments in patients with impaired kidney function .
Properties
CAS No. |
35565-07-2 |
|---|---|
Molecular Formula |
C₁₇H₁₇N₂NaO₇S₂ |
Molecular Weight |
448.45 |
Synonyms |
(6R-cis)-3-[(Acetyloxy)methyl]-7-methoxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Monosodium Salt; (6R,7S)-3-[(Acetyloxy)methyl]-7-methoxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oc |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7α-Methoxycephalotin Monosodium Salt with structurally or functionally related β-lactam antibiotics and monosodium salts:
Key Findings:
- Structural Advantages: The 7α-methoxy group in 7α-Methoxycephalotin confers superior β-lactamase resistance compared to non-methoxy cephalosporins like cephalothin. This feature is shared with cephamycins (e.g., cefoxitin) but distinguishes it from mezlocillin, a penicillin derivative lacking this modification .
- Pharmacokinetics: Unlike sodium 1-heptanesulfonate (a non-therapeutic surfactant), 7α-Methoxycephalotin’s monosodium salt formulation optimizes bioavailability for therapeutic use, similar to mezlocillin sodium .
- Spectrum : While 7α-Methoxycephalotin targets Gram-positive bacteria predominantly, mezlocillin sodium offers broader Gram-negative coverage, and cefoxitin is preferred for anaerobic infections .
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